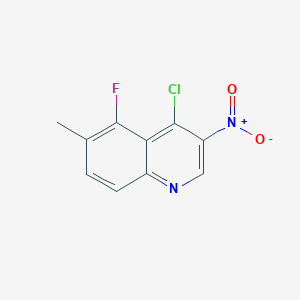
4-Chloro-5-fluoro-6-methyl-3-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-6-methyl-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, fluorine, methyl, and nitro groups attached to the quinoline ring. The molecular formula of this compound is C10H6ClFN2O2, and it has a molecular weight of 240.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-6-methyl-3-nitroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-chloro-5-fluoro-2-nitroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid can lead to the formation of the desired quinoline derivative . The reaction typically requires heating and careful control of reaction parameters to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-6-methyl-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and fluorine) makes the compound susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives, which can be further functionalized for various applications.
Carboxylic Acid Derivatives: Oxidation of the methyl group results in carboxylic acid derivatives, which can be used in the synthesis of more complex molecules.
Scientific Research Applications
4-Chloro-5-fluoro-6-methyl-3-nitroquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antiviral, and anticancer agent.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-6-methyl-3-nitroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of halogen atoms enhances its binding affinity to these targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-fluoroquinoline: Lacks the nitro and methyl groups, resulting in different chemical and biological properties.
6-Methyl-3-nitroquinoline:
5-Fluoro-6-methylquinoline: Lacks the chlorine and nitro groups, leading to variations in its chemical behavior.
Uniqueness
4-Chloro-5-fluoro-6-methyl-3-nitroquinoline is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with the nitro and methyl groups, allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C10H6ClFN2O2 |
|---|---|
Molecular Weight |
240.62 g/mol |
IUPAC Name |
4-chloro-5-fluoro-6-methyl-3-nitroquinoline |
InChI |
InChI=1S/C10H6ClFN2O2/c1-5-2-3-6-8(10(5)12)9(11)7(4-13-6)14(15)16/h2-4H,1H3 |
InChI Key |
VEQVXPHQAJIKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


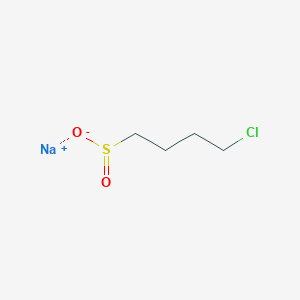

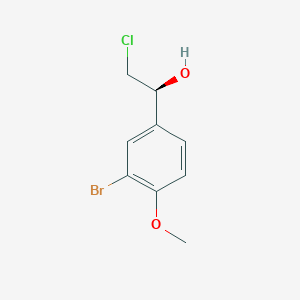
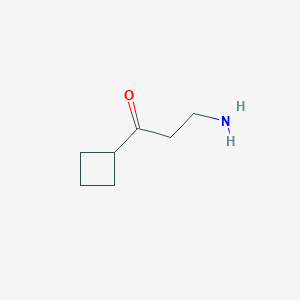


![2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol](/img/structure/B15254072.png)
![5-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,4-triazole](/img/structure/B15254082.png)
![1-[(2,5-Dichlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15254087.png)
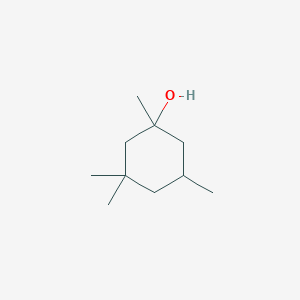

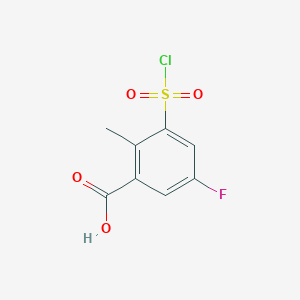
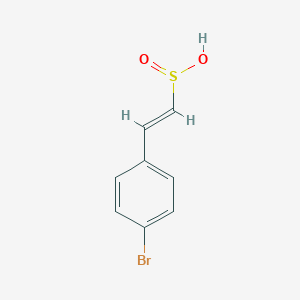
![1-[1-(Aminomethyl)-4-methylcyclohexyl]ethan-1-ol](/img/structure/B15254131.png)
